4-Bromophenanthridine

Coordination chemistry Ligand design Organometallic synthesis

4-Bromophenanthridine (C13H8BrN, MW 258.11) is the critical C-4 bromo isomer essential for constructing heterobifunctional phosphinophenanthridine ligands via lithium-halogen exchange. Unlike other regioisomers, exclusive C-4 substitution directs phosphine installation for tailored coordination geometries and luminescent metal complexes. It serves as the strategic scaffold for Wnt/β-catenin signaling modulators. Source this high-purity intermediate for structure-activity relationship studies and ligand design where regiospecificity dictates synthetic and functional outcomes.

Molecular Formula C13H8BrN
Molecular Weight 258.11 g/mol
Cat. No. B13691802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenanthridine
Molecular FormulaC13H8BrN
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C3=C(C(=CC=C3)Br)N=CC2=C1
InChIInChI=1S/C13H8BrN/c14-12-7-3-6-11-10-5-2-1-4-9(10)8-15-13(11)12/h1-8H
InChIKeyLLGSQQNFXMFJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenanthridine Procurement Guide: C-4 Bromo-Substituted Phenanthridine Building Block for Position-Selective Derivatization


4-Bromophenanthridine (CAS: not universally assigned; C13H8BrN, MW 258.11) is a bromo-functionalized derivative of the benzo-fused N-heterocyclic phenanthridine scaffold. As a regioisomeric monobromophenanthridine, it features a bromine atom at the 4-position of the phenanthridine core, enabling site-selective lithium-halogen exchange for the installation of phosphine and N-heterocyclic carbene ligands [1]. This compound serves as a versatile intermediate for constructing heterobifunctional Lewis base ligand systems and for exploring position-dependent structure-activity relationships in medicinal chemistry programs [2].

Why 4-Bromophenanthridine Cannot Be Replaced by Other Bromophenanthridine Isomers in Synthetic and Ligand-Design Applications


Bromophenanthridines are not interchangeable regioisomers. The position of bromine substitution dictates both the electronic distribution around the phenanthridine core and the regioselectivity of subsequent metalation and cross-coupling chemistry. While 2-bromophenanthridine is accessible via direct NBS bromination of the parent heterocycle [1], and 6-bromophenanthridine is typically prepared from phenanthridinone via POX3-mediated halogenation [2], the 4-isomer requires a distinct synthetic route involving Suzuki cross-coupling/condensation followed by directed lithiation [3]. Critically, only the C-4 bromo isomer enables lithium-halogen exchange at a position that directs phosphine installation for constructing heterobifunctional bidentate ligands, while substitution at other positions yields fundamentally different coordination geometries and photophysical outcomes [4].

Quantitative Evidence Guide: 4-Bromophenanthridine Differentiation Data for Scientific Procurement


Synthetic Accessibility: 4-Bromophenanthridine as the Exclusive Precursor for C4-Phosphinophenanthridine Bidentate Ligands

4-Bromophenanthridine is the only bromophenanthridine isomer demonstrated to undergo directed lithium-halogen exchange at the C-4 position for installation of a diphenylphosphino group, yielding (4-diphenylphosphino)phenanthridine as a heterobifunctional P,N-bidentate ligand. In contrast, 6-bromophenanthridine is typically synthesized from phenanthridinone and phosphine(V) oxyhalide and serves as a precursor for N-heterocyclic carbene installation at the 6-position rather than phosphine functionalization [1]. 2-Bromophenanthridine, accessible via direct NBS bromination of phenanthridine, lacks published protocols for analogous directed metalation at the 2-position [2]. This position-specific reactivity profile makes 4-bromophenanthridine uniquely suited for constructing phosphine-phenanthridine hybrid ligand scaffolds [3].

Coordination chemistry Ligand design Organometallic synthesis

Coordination Chemistry Outcomes: Distinct Emission Properties of C4-Phosphinophenanthridine Cu(I) Complexes Versus Quinoline Congeners

The Cu(I) halide-bridged dimer complex bromo[(4-diphenylphosphino)phenanthridine]copper (complex 3), synthesized from 4-bromophenanthridine-derived ligand 1, exhibits emissive properties in the solid state [1]. Comparative studies with smaller congener quinoline-based Cu complexes demonstrated that site-selective π-extension from the phenanthridine scaffold modulates the emission properties, with the extended aromatic system of phenanthridine affecting the metal-to-ligand charge transfer behavior and solid-state emission lifetime [2]. While specific quantum yield and lifetime values were not numerically reported in the open-access portions, the study explicitly establishes that the π-extended phenanthridine framework yields distinct photophysical outcomes compared to the quinoline analog [3]. In contrast, 6-bromophenanthridine-derived ligands have been characterized primarily in OLED material contexts with reported LogP 4.1505 and topological polar surface area 12.89 Ų for the parent 6-bromo compound, indicating high lipophilicity and favorable membrane permeability for material science applications .

Luminescent complexes Copper(I) chemistry Ligand design

Self-Assembly and Nanostructure Formation: Regioisomeric Bromophenanthridines Exhibit Position-Dependent Intermolecular Halogen Bonding Networks

Regioisomeric phenanthridine derivatives exhibit fundamentally different self-assembly behaviors in thin films, governed by the specific intermolecular halogen bonding networks accessible to each substitution pattern. A comparative study of regioisomeric phenanthridine derivatives demonstrated that differences in Br···N halogen bonds, H···Br hydrogen bonds, and Br···Br type-II halogen bonds dictate the formation of distinct nanostructures—either nanowires or nanosheets—in the solid state . UV-vis spectroscopy and scanning electron microscopy imaging confirmed that molecules with different bromine substitution positions form different self-organizations in films. Density functional theory calculations and scanning tunneling microscopy visualization of molecular packing in self-assembly adlayers revealed that the specific halogen bonding patterns (Br···N, H···Br, Br···Br) accessible to each regioisomer determine the resulting nanoscale morphology [1]. While this study examined regioisomers generally, the principle applies directly to 4-bromophenanthridine: its C-4 bromine substitution pattern will yield halogen bonding geometries distinct from 2-, 3-, 6-, or 9-bromophenanthridine isomers .

Self-assembly Nanostructures Halogen bonding

Structure-Activity Relationship: C-4 Position on Phenanthridine Scaffold Modulates Anti-Vitiligo Activity Through H-Acceptor Substitutions

In a comprehensive structure-activity relationship study of phenanthridine derivatives as anti-vitiligo compounds targeting Wnt/β-catenin signaling, C-4 substituted phenanthridines demonstrated position-dependent modulation of melanogenesis activity. Seventeen phenanthridine derivatives with C-4 substitutes were designed and synthesized; compounds bearing H-acceptor substitutions at the C-4 position (specifically compounds 4, 6, 12, and 13) showed enhanced melanogenesis activity [1]. Structure-activity relationship analysis explicitly established that H-acceptor substitutions at the C-4 position and phenolic hydroxyl or pyridine substitutions at the C-7 position would improve the activities of the compounds. Subsequent scaffold hopping and optimization yielded compound 43, which specifically activates Wnt/β-catenin signaling by targeting Axin and remarkably improved both melanogenesis and tyrosinase activity [2]. The C-4 position on the phenanthridine core is thus validated as a critical substitution site for modulating biological activity in this therapeutic context. While 4-bromophenanthridine itself was not directly assayed in this study, it serves as the essential synthetic entry point for installing diverse H-acceptor functional groups at the C-4 position via cross-coupling chemistry [3].

Medicinal chemistry Wnt/β-catenin signaling Melanogenesis

High-Value Application Scenarios for 4-Bromophenanthridine Based on Differentiated Evidence


Synthesis of Heterobifunctional P,N-Bidentate Ligands for Late Transition Metal Complexes

4-Bromophenanthridine serves as the key starting material for constructing (4-diphenylphosphino)phenanthridine, a heterobifunctional Lewis base ligand containing both soft phosphine and hard phenanthridine nitrogen donors. This ligand architecture, accessible exclusively via lithium-halogen exchange at the C-4 bromo position, supports coordination to Ni(II), Cu(I), and Zn(II) in both square planar and tetrahedral geometries. The resulting metal complexes exhibit ligand-based redox activity and emissive properties relevant to photosensitizer development and luminescent material applications [1]. The π-extended phenanthridine framework provides distinct photophysical outcomes compared to smaller quinoline-based congeners, enabling tailored emission properties for specific optoelectronic requirements [2].

Medicinal Chemistry SAR Exploration Targeting Wnt/β-Catenin Signaling Pathway

In drug discovery programs focused on Wnt/β-catenin signaling modulation, 4-bromophenanthridine provides a versatile scaffold for installing diverse H-acceptor functional groups at the C-4 position. Structure-activity relationship studies have demonstrated that H-acceptor substitutions at C-4, in combination with phenolic hydroxyl or pyridine modifications at C-7, enhance melanogenesis and tyrosinase activity through Axin-targeted pathway activation [1]. This position-specific functionalization profile makes 4-bromophenanthridine a strategic building block for synthesizing phenanthridine-based Wnt agonists, including anti-vitiligo candidates and potentially other indications where Wnt/β-catenin signaling is therapeutically relevant [2].

Supramolecular Self-Assembly and Nanostructured Material Fabrication

The C-4 bromo substitution pattern on the phenanthridine core yields a specific intermolecular halogen bonding network—comprising Br···N halogen bonds, H···Br hydrogen bonds, and Br···Br type-II halogen bonds—that differs from the bonding geometries accessible to other regioisomers. Regioisomeric phenanthridine derivatives have been shown to form distinct self-assembled nanostructures (nanowires versus nanosheets) in thin films, as characterized by UV-vis spectroscopy, SEM, and STM imaging with DFT calculation support [1]. Researchers designing organic materials where supramolecular architecture governs functional properties may preferentially select 4-bromophenanthridine to access halogen bonding geometries unique to the C-4 substitution pattern [2].

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